molecular formula C12H6F2N2O6S B146660 Bis(4-fluoro-3-nitrophenyl) sulfone CAS No. 312-30-1

Bis(4-fluoro-3-nitrophenyl) sulfone

Cat. No.: B146660
CAS No.: 312-30-1
M. Wt: 344.25 g/mol
InChI Key: KHAWDEWNXJIVCJ-UHFFFAOYSA-N
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Description

Bis(4-fluoro-3-nitrophenyl) sulfone: is an organic compound with the molecular formula C12H6F2N2O6S . It is characterized by the presence of two 4-fluoro-3-nitrophenyl groups attached to a sulfone group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Bis(4-fluoro-3-nitrophenyl) sulfone can undergo reduction reactions to form the corresponding amine derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 4-fluoro-3-aminophenyl sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

Mechanism of Action

Molecular Targets and Pathways: Bis(4-fluoro-3-nitrophenyl) sulfone exerts its effects primarily through its ability to form covalent bonds with amino and phenolic hydroxy groups in proteins. This crosslinking ability is crucial in studying protein folding and interactions. The compound’s nitro groups can undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • 4,4’-Difluoro-3,3’-dinitrodiphenyl sulfone
  • 4-Fluoro-3-nitrophenyl sulfone
  • 1,1’-Sulfonylbis(4-fluoro-3-nitrobenzene)

Uniqueness: Bis(4-fluoro-3-nitrophenyl) sulfone is unique due to its bifunctional nature, allowing it to act as a crosslinking reagent. Its ability to form strong sulfone linkages makes it valuable in polymer research and material science. Additionally, its applications in biological studies, particularly in protein interactions, highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWDEWNXJIVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059800
Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-30-1
Record name 1,1′-Sulfonylbis[4-fluoro-3-nitrobenzene]
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Record name Difluorodinitrobenzene sulfone
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Record name Bis(4-fluoro-3-nitrophenyl)sulphone
Source European Chemicals Agency (ECHA)
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Record name DIFLUORODINITROBENZENE SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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